molecular formula C18H19BrN2O3S2 B2895534 (Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865174-27-2

(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2895534
CAS RN: 865174-27-2
M. Wt: 455.39
InChI Key: GKMXVOMESSMOSN-ZZEZOPTASA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds . These derivatives have been evaluated for anti-inflammatory activity and other biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazole is a heterocyclic aromatic compound that contains a phenyl and a thiazole ring, as well as sulfur and nitrogen atoms in its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The specific reactions would depend on the exact compounds being used in the synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. Generally, these compounds are solid and highly soluble in water and other polar solvents .

Scientific Research Applications

Photodynamic Therapy Application

The synthesis and characterization of new zinc phthalocyanines substituted with Schiff base derivative groups, including compounds related to (Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have shown remarkable properties for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agent Potential

A study on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives has suggested potential applications as antifungal agents. These compounds were prepared through a series of reactions starting from 5-(bromoacetyl) salicylamide, demonstrating significant antifungal activity in screenings (Narayana et al., 2004).

Anti-Inflammatory and Analgesic Agents

Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown that these compounds, related to the chemical structure , can act as potent anti-inflammatory and analgesic agents. These compounds have been tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition capabilities, displaying significant analgesic and anti-inflammatory activities, making them promising for further development as medical treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimalarial Activity

A study on bromo-benzothiophene carboxamide derivatives has highlighted their potent inhibitory effect on Plasmodium asexual blood stages both in vitro and in vivo, making them promising candidates for antimalarial drug development. These compounds impair the development of trophozoites, a metabolically active stage of the intraerythrocytic cycle of Plasmodium, potentially offering a new therapeutic avenue for malaria treatment (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Future Directions

Research into benzothiazole derivatives is ongoing, with recent work focusing on the synthesis of new compounds and the exploration of their therapeutic properties . Future research may continue to explore these areas, as well as investigate new potential applications for these compounds.

properties

IUPAC Name

5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S2/c1-3-23-10-9-21-13-6-5-12(24-4-2)11-15(13)26-18(21)20-17(22)14-7-8-16(19)25-14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMXVOMESSMOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

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